molecular formula C10H11N3 B6265676 4-(5-methyl-1H-imidazol-2-yl)aniline CAS No. 1249044-10-7

4-(5-methyl-1H-imidazol-2-yl)aniline

Cat. No.: B6265676
CAS No.: 1249044-10-7
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-methyl-1H-imidazol-2-yl)aniline” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives have been synthesized through various methods. For instance, one method involves the reaction of glyoxal and ammonia . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has been used as an important synthon in the development of new drugs . It has been found that heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .

Mechanism of Action

While the specific mechanism of action for “4-(5-methyl-1H-imidazol-2-yl)aniline” is not mentioned in the retrieved papers, imidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for “4-(5-methyl-1H-imidazol-2-yl)aniline” is not available in the retrieved papers, it’s important to handle all chemical compounds with care. For example, one should avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . The future challenges include the development of regiocontrolled synthesis of substituted imidazoles and the exploration of their broad range of chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-methyl-1H-imidazol-2-yl)aniline involves the reaction of 5-methyl-1H-imidazole-2-carboxylic acid with aniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "5-methyl-1H-imidazole-2-carboxylic acid", "Aniline", "Coupling agent (e.g. EDCI or DCC)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1H-imidazole-2-carboxylic acid and aniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: After completion of the coupling reaction, isolate the intermediate product by filtration or extraction.", "Step 4: Dissolve the intermediate product in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: After completion of the reduction reaction, isolate the final product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

1249044-10-7

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

80

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.